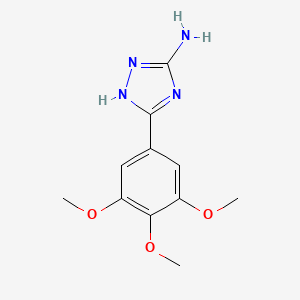

5-(Difluoromethyl)-4-ethynyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(Difluoromethyl)-4-ethynyloxazole” is a chemical compound that contains a difluoromethyl group. Difluoromethyl compounds have been the subject of significant research due to their potential applications in pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with methods developed to transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been accomplished through Minisci-type radical chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis in Pharmaceutical and Material Science

5-(Difluoromethyl)-4-ethynyloxazole is a valuable synthetic intermediate in pharmaceuticals and material science. A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which shares a similar fluorine-substituted structure, was developed using microreactors, illustrating the significance of such compounds in efficient and high-yield synthesis processes (Deng et al., 2015).

Development of New Compounds

The reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, which is structurally related to this compound, has been explored to produce various difluoromethylenated compounds. These compounds include γ-butyrolactones and tetrahydrofurans, showcasing the diverse potential in creating new molecular structures (Yang et al., 2007).

Potential in Drug Development

Compounds containing a difluoromethyl group, akin to this compound, have been investigated for their potential in drug development. For example, a study on malonyl-coenzyme A decarboxylase inhibitors describes compounds with similar structural motifs that have shown promising results in treating ischemic heart diseases (Cheng et al., 2006).

Application in Organic Synthesis

The use of (difluoromethyl)trimethylsilane for the nucleophilic difluoromethylation of aromatic isoxazoles, which are closely related to this compound, indicates the compound’s potential application in organic synthesis, particularly in producing difluoromethylated isoxazolines (Shibata, 2014).

Innovations in Anti-inflammatory Drugs

Compounds structurally related to this compound have been synthesized as analogues of celecoxib, a widely used anti-inflammatory drug. These novel compounds demonstrated significant anti-inflammatory activity, highlighting the potential of such structures in medicinal chemistry (Chowdhury et al., 2009).

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-4-ethynyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c1-2-4-5(6(7)8)10-3-9-4/h1,3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFIMSKXXHJICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(OC=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)